4-Chloro-2,2-dimethylpent-4-enal
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Overview
Description
4-Chloro-2,2-dimethylpent-4-enal is an organic compound with the molecular formula C7H11ClO. It is characterized by the presence of a chloro group and a double bond in its structure, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2-dimethylpent-4-enal typically involves the chlorination of 2,2-dimethylpent-4-enal. This reaction can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,2-dimethylpent-4-enal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,2-dimethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2-dimethylpent-4-enal involves its reactivity towards nucleophiles and electrophiles. The chloro group and the double bond in its structure make it a suitable candidate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpent-4-enal: Lacks the chloro group, making it less reactive in certain substitution reactions.
4,4-Dimethylpent-2-enal: Has a different position of the double bond, affecting its reactivity and applications.
Uniqueness
4-Chloro-2,2-dimethylpent-4-enal is unique due to the presence of both a chloro group and a double bond, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
54814-12-9 |
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Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
4-chloro-2,2-dimethylpent-4-enal |
InChI |
InChI=1S/C7H11ClO/c1-6(8)4-7(2,3)5-9/h5H,1,4H2,2-3H3 |
InChI Key |
VKFFNOVLVOGKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=C)Cl)C=O |
Origin of Product |
United States |
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